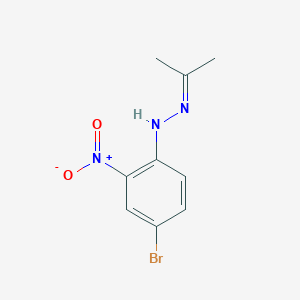

Acetone4-bromo-2-nitrophenylhydrazone

Description

Acetone 4-bromo-2-nitrophenylhydrazone is a substituted phenylhydrazone derivative formed by the condensation of acetone with 4-bromo-2-nitrophenylhydrazine. This compound belongs to a class of hydrazones widely used in analytical chemistry for the identification and characterization of carbonyl groups due to their distinct crystalline structures and thermal stability. The presence of electron-withdrawing substituents—a bromine atom at the para-position and a nitro group at the ortho-position—imparts unique physicochemical properties, including altered melting points, solubility, and reactivity compared to simpler phenylhydrazones.

Properties

CAS No. |

2092388-53-7; 914636-18-3 |

|---|---|

Molecular Formula |

C9H10BrN3O2 |

Molecular Weight |

272.102 |

IUPAC Name |

4-bromo-2-nitro-N-(propan-2-ylideneamino)aniline |

InChI |

InChI=1S/C9H10BrN3O2/c1-6(2)11-12-8-4-3-7(10)5-9(8)13(14)15/h3-5,12H,1-2H3 |

InChI Key |

LBRHMGVPPBACFY-UHFFFAOYSA-N |

SMILES |

CC(=NNC1=C(C=C(C=C1)Br)[N+](=O)[O-])C |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetone 4-bromo-2-nitrophenylhydrazone typically involves the reaction of acetone with 4-bromo-2-nitrophenylhydrazine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for Acetone 4-bromo-2-nitrophenylhydrazone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Acetone 4-bromo-2-nitrophenylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Corresponding oxides and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenylhydrazones.

Scientific Research Applications

Acetone 4-bromo-2-nitrophenylhydrazone is used in a wide range of scientific research applications, including:

Chemistry: As a reagent in organic synthesis and analytical chemistry.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of Acetone 4-bromo-2-nitrophenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties of Substituted Phenylhydrazones

| Compound Name | Substituents | Melting Point (°C) | Decomposition Temperature (°C) |

|---|---|---|---|

| Acetone 4-bromo-2-nitrophenylhydrazone | 4-Br, 2-NO₂ | Not reported | Not reported |

| 3:4-Dibromo-A (p-nitrophenylhydrazone) | 3-Br, 4-Br, p-NO₂ | 129 | >220 (decomp.) |

| 2:3-Dibromo-B (p-nitrophenylhydrazone) | 2-Br, 3-Br, p-NO₂ | 192 | 254 (decomp.) |

| 4-Chloro-3-bromo-5-nitro-A (phenylhydrazone) | 4-Cl, 3-Br, 5-NO₂ | 137 | Not reported |

Key Observations:

For example, 2:3-dibromo-B (with ortho-Br and meta-Br) exhibits a higher melting point (192°C) than 3:4-dibromo-A (129°C), suggesting that meta/para halogen placement enhances lattice stability . The absence of melting point data for the target compound underscores the need for modern synthetic studies.

Thermal Stability :

- Nitro groups generally increase thermal stability but may lower decomposition thresholds due to oxidative instability. For instance, 3:4-dibromo-A decomposes above 220°C, whereas 2:3-dibromo-B decomposes at 254°C, indicating that ortho-halogenation (relative to the nitro group) enhances thermal resistance .

Electron-Withdrawing Effects: Bromine and nitro groups synergistically reduce electron density on the phenyl ring, increasing hydrazone stability. However, steric hindrance from ortho-substituents (e.g., 2-NO₂) may limit molecular packing, as seen in the lower melting point of 4-chloro-3-bromo-5-nitro-A (137°C) compared to less substituted analogs .

Research Findings and Implications

- Structural Insights: The ortho-nitro and para-bromo configuration in Acetone 4-bromo-2-nitrophenylhydrazone likely creates a sterically crowded environment, which could hinder crystallization and reduce solubility in nonpolar solvents. This contrasts with para-nitro derivatives, which exhibit higher symmetry and better-defined melting points.

- Synthetic Challenges : Historical data suggest that multi-halogenated nitro-phenylhydrazones require precise reaction conditions to avoid premature decomposition, a factor critical for synthesizing the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.